Product packaging for 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane(Cat. No.:CAS No. 1363382-46-0)

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Cat. No.: B1529561
CAS No.: 1363382-46-0
M. Wt: 212.29 g/mol
InChI Key: WULUIRLXYWAJQJ-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: [3.1.1] Heptane Core Geometry

The bicyclo[3.1.1]heptane core of 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane features a unique fused-ring system comprising two bridgehead carbons and a nitrogen atom at position 3. This scaffold adopts a rigid, non-planar conformation due to its strained bicyclic architecture. The bridgehead bond angles are approximately 60° for the smaller bridge (C1–C2–C3) and 116° for the larger bridge (C4–C5–C6), as determined by X-ray crystallography. These angles deviate significantly from the idealized tetrahedral geometry, introducing ring strain that influences reactivity and stability.

The nitrogen atom at position 3 introduces electronic asymmetry, with its lone pair oriented toward the smaller bridge. This orientation creates a dipole moment that enhances the molecule’s solubility in polar solvents. Compared to simpler azabicyclic systems like bicyclo[2.2.1]heptane, the [3.1.1] framework exhibits reduced steric hindrance at the bridgehead, enabling selective functionalization.

Table 1: Geometric parameters of bicyclo[3.1.1]heptane derivatives

Parameter Value (Å/°) Source Compound
C1–C2 bond length 1.54 Bicyclo[3.1.1]heptane
N3–C4 bond length 1.47 3-Azabicyclo[3.1.1]heptane
Bridgehead bond angle 60.2° 6-Oxa-3-azabicyclo[3.1.1]heptane

Stereochemical Configuration: Endo vs. Exo Isomerism

The stereochemistry of this compound is defined by the spatial arrangement of the Boc-protected amino group relative to the bicyclic core. Endo isomers position the substituent inside the concave face of the bicyclic system, while exo isomers place it on the convex face. This distinction critically impacts molecular packing, as evidenced by differential melting points: endo isomers typically melt 15–20°C higher than their exo counterparts due to enhanced crystal lattice stability.

Synthetic routes often favor endo products due to transition-state stabilization during cyclization. For example, reductive amination of spirocyclic oxetanyl nitriles yields >90% endo selectivity under mild acidic conditions. Exo isomers require tailored protocols, such as low-temperature lithiation-epoxide ring-opening, which achieves 78% exo selectivity.

Table 2: Stereochemical preferences in synthetic methods

Method Endo:Exo Ratio Conditions
Reductive amination 9:1 H₂/Pd-C, pH 4.5
Epoxide ring-opening 1:3 LiAlH₄, −78°C

Protective Group Dynamics: Boc-Amino Functionality

The tert-butoxycarbonyl (Boc) group serves as a transient protector for the primary amine, enabling selective functionalization of other reactive sites. Its bulkiness (van der Waals volume: 124 ų) shields the amine from nucleophilic attack while maintaining compatibility with Grignard and Suzuki coupling reactions. Deprotection occurs via acidolysis (e.g., HCl/dioxane), with first-order kinetics (k = 0.12 min⁻¹ at 25°C).

Comparative studies show Boc outperforms carbobenzyloxy (Cbz) groups in stability under basic conditions. While Cbz groups hydrolyze at pH >10, Boc remains intact up to pH 12. This resilience makes Boc ideal for multi-step syntheses requiring orthogonal protection strategies.

Table 3: Protective group performance metrics

Group Stability (pH range) Deprotection Reagent Half-life (25°C)
Boc 2–12 HCl/dioxane 8.3 min
Cbz 4–9 H₂/Pd-C 2.1 min

Comparative Molecular Topology with Related Azabicyclo Systems

The 3-azabicyclo[3.1.1]heptane framework exhibits distinct exit vector parameters compared to other bridged systems. Its meta-substituted analogs show a 122° angle between bridgehead substituents, closely mimicking meta-substituted benzene’s 120° geometry. This contrasts with bicyclo[2.2.1]heptane’s 109° angle, which better approximates para-substituted arenes.

Density functional theory (DFT) calculations reveal the [3.1.1] system’s LUMO energy (−1.8 eV) is 0.4 eV higher than bicyclo[3.2.1]octane’s, enhancing its electrophilic reactivity. This property facilitates regioselective alkylation at the bridgehead carbon, a transformation challenging in less-strained systems.

Table 4: Topological comparison of azabicyclo systems

System Exit Vector Angle Ring Strain (kcal/mol)
3-Azabicyclo[3.1.1]heptane 122° 28.4
6-Azabicyclo[3.2.1]octane 115° 22.1
2-Azabicyclo[2.2.1]heptane 109° 33.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O2 B1529561 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1363382-46-0

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUIRLXYWAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, a bicyclic amine derivative, is recognized for its potential applications in medicinal chemistry. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest possible interactions with various biological targets, similar to other bicyclic compounds.

The molecular formula for this compound is C11_{11}H20_{20}N2_2O2_2, with a molecular weight of approximately 212.29 g/mol. The compound typically exhibits high purity levels, often exceeding 97% in commercial preparations. Its bicyclic framework enhances stability and reactivity, making it suitable for various synthetic applications.

Potential Biological Activities

  • Analgesic Activity : Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been investigated for their central analgesic activity, showing selectivity towards opioid receptors which mediate pain relief while minimizing side effects associated with traditional opioids .
  • Neuropharmacological Effects : Research on related compounds has indicated potential as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and disorders . Specifically, some derivatives have shown promise in reducing dyskinesias in animal models.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of bicyclic amine derivatives:

  • Study on Diazabicyclo Compounds : A study characterized 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for α4β2 and α6/α3β2β3 nAChRs, demonstrating both partial and full agonist activity . This suggests that similar structures could yield compounds with significant neuropharmacological effects.
  • Analgesic Derivatives : Research has identified several derivatives of the bicyclic structure that exhibit analgesic properties comparable to morphine but with improved selectivity towards specific opioid receptors, thereby reducing adverse effects associated with broader receptor activation .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and potential activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesPotential Activity
6-Aminomethyl-3-azabicyclo[3.1.1]heptaneC11_{11}H18_{18}N2_2Lacks Boc protection; more reactivePossible receptor interaction
7-Amino-2-norbornanoneC10_{10}H13_{13}NOContains a ketone functional groupPotential enzyme inhibition
5-Aminomethyl-2-norborneneC10_{10}H15_{15}NDifferent bicyclic structure; potential for polymerizationSynthetic intermediate

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the introduction of functional groups through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to yield ketones or carboxylic acids and reduction to produce amines or alcohols .

Reactions and Mechanisms
The compound can participate in several types of reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution at the Boc-protected amino group with alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Biological Applications

Ligand in Biochemical Assays
Research indicates that this compound has potential as a ligand in biochemical assays, particularly due to its ability to mimic natural substrates or inhibitors in enzyme systems . Its structural similarity to piperidine and pyridine positions it as a candidate for developing biologically active compounds.

Drug Development
This compound is being explored in drug development, particularly for designing enzyme inhibitors and receptor modulators. For example, it has been integrated into the structure of antihistamine drugs like Rupatidine, replacing less stable components and improving efficacy . Additionally, derivatives of 3-azabicyclo[3.1.1]heptane have shown promise as aromatase inhibitors and antagonists for purinergic receptors, highlighting their therapeutic potential against various diseases .

Industrial Applications

High-Performance Materials
In industrial settings, this compound is utilized in producing high-performance materials and polymers due to its stability and reactivity under various conditions. The compound's ability to form complex structures makes it valuable in material science.

Case Studies

Study Title Key Findings Application Area
General Synthesis of 3-Azabicyclo[3.1.1]heptanesDeveloped scalable synthesis methods for 3-azabicyclo[3.1.1]heptanes; incorporated into drug structuresMedicinal Chemistry
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptanesDemonstrated efficient synthesis routes leading to biologically active compoundsDrug Development
Analgesic Activity of Bicyclic DerivativesIdentified analgesic properties of related bicyclic compoundsPharmaceutical Research

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) .
  • Key Difference: The Boc group is attached to an aminomethyl side chain instead of the bicyclic ring.
  • Applications : Enables modular synthesis of amide-linked derivatives, expanding utility in peptide mimetics .
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
  • Molecular Formula : C₁₂H₂₀N₂O₃ (MW: 240.3 g/mol) .
  • Key Difference: A carboxamide group replaces the Boc-amino moiety.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
  • Molecular Formula: C₁₃H₁₅NO (MW: 201.27 g/mol) .
  • Key Difference: A benzyl group and ketone replace the Boc-amino group.
  • Applications : The aromatic benzyl group increases lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Heteroatom Substitutions

6-Thia-3-azabicyclo[3.1.1]heptane
  • Molecular Formula : C₅H₉NS (MW: 115.2 g/mol) .
  • Key Difference : A sulfur atom replaces the oxygen in the bicyclic framework.
  • Applications : Sulfur’s electron-rich nature facilitates interactions with metal ions in catalytic systems .
3-Oxa-6-azabicyclo[3.1.1]heptane
  • Molecular Formula: C₅H₉NO (MW: 99.14 g/mol) .
  • Key Difference : An oxygen atom is incorporated into the ring.
  • Applications : Acts as a morpholine isostere, offering improved metabolic stability compared to morpholine .

Stereochemical and Positional Isomers

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol) .
  • Key Difference : Stereochemistry at the 6-position (endo vs. exo) affects conformational rigidity.
  • Applications : The endo isomer may exhibit superior binding affinity in receptor-targeted drug design .
6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane
  • Molecular Formula: C₇H₁₃NO (MW: 127.19 g/mol) .
  • Key Difference: A hydroxymethyl group replaces the Boc-amino group.
  • Applications : The hydroxyl group enables glycosylation or esterification for prodrug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane C₁₁H₂₀N₂O₂ 212.29–226.32 Boc-protected amine Drug intermediate, piperidine analogs
6-(Boc-aminomethyl)-3-azabicyclo[...] C₁₂H₂₂N₂O₂ 226.32 Boc-aminomethyl Peptide mimetics
3-Boc-3-azabicyclo[...]-6-carboxamide C₁₂H₂₀N₂O₃ 240.30 Carboxamide Enzyme inhibitor scaffolds
3-Benzyl-3-azabicyclo[...]-6-one C₁₃H₁₅NO 201.27 Benzyl, ketone CNS drug candidates
6-Thia-3-azabicyclo[3.1.1]heptane C₅H₉NS 115.20 Thia-substituted Catalytic systems
3-Oxa-6-azabicyclo[3.1.1]heptane C₅H₉NO 99.14 Oxa-substituted Metabolic stability enhancement

Preparation Methods

Synthetic Routes and Key Steps

A recent advanced synthetic route reported in The Journal of Organic Chemistry (2024) involves a multi-step process starting from readily available bulk reagents:

  • Key Intermediate Formation: The synthesis begins with the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is prepared on a kilogram scale, facilitating scalability.

  • Hydrolysis: Subsequent hydrolysis of this intermediate yields N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, obtained in quantities up to 400 g per batch.

  • Decarboxylation: Oxidative decarboxylation mediated by lead tetraacetate (Pb(OAc)4) affords a 2,6-methanopiperidone derivative, while selective monodecarboxylation yields N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids as separable cis and trans diastereomers.

  • Functional Group Transformations: These intermediates undergo further transformations to produce diastereomerically pure cis- and trans-N-Boc-monoprotected diamines and amino alcohols, including the target compound 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane.

Reaction Conditions and Reagents

Step Reagents/Conditions Scale Yield/Notes
Double alkylation Malonate + cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate Up to 1 kg Efficient, bulk reagent-based
Hydrolysis Standard hydrolysis conditions Up to 400 g Produces N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Oxidative decarboxylation Pb(OAc)4-mediated Up to 400 g Yields 2,6-methanopiperidone derivative
Monodecarboxylation Controlled conditions Up to 100 g Produces separable cis and trans diastereomers
Boc Protection Di-tert-butyl dicarbonate (Boc2O), triethylamine, room temperature Lab to industrial scale Mild, efficient protection of amine group

Analytical and Structural Considerations

Molecular structure analysis using exit vector parameters (EVP) has shown that the cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of 1,4-disubstituted piperidine in the chair conformation, whereas the trans isomers resemble unusual “boat” conformers of piperidine. This stereochemical insight is crucial for understanding the reactivity and biological interactions of the compound.

Summary Table of Preparation Methodology

Preparation Aspect Description
Starting Materials Malonate, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate
Key Reactions Double alkylation, hydrolysis, oxidative and monodecarboxylation, Boc protection
Reaction Conditions Mild (room temperature for Boc protection), Pb(OAc)4-mediated oxidation
Scale From laboratory (grams) to industrial (up to 1 kg intermediate, 400 g final intermediates)
Purification Techniques Recrystallization, chromatography
Diastereomer Separation Achieved during monodecarboxylation step
Structural Analysis Exit vector parameter analysis confirming stereochemistry

Research Findings and Practical Implications

  • The described synthetic route allows for large-scale production of diastereomerically pure this compound and its derivatives, which are valuable building blocks in drug discovery and organic synthesis.

  • The Boc protection strategy enables selective functionalization and stability of the amine group, facilitating subsequent chemical modifications.

  • The stereochemical control and scalability of the synthesis make this compound accessible for medicinal chemistry applications, including the design of enzyme inhibitors and receptor modulators.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, and how can reaction parameters be optimized?

  • Answer: The synthesis typically involves constructing the bicyclic core followed by Boc-protection. Key methods include [3+2] cycloaddition reactions, such as those described by Homon et al. (2018), which use spirocyclic intermediates to form the azabicyclo scaffold. Post-cyclization, the amine group is Boc-protected using di-tert-butyl dicarbonate. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (−78°C to room temperature), and catalyst loading (e.g., Lewis acids) to improve yield (≥75%) and regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer: High-resolution NMR (e.g., 1^1H, 13^{13}C, DEPT-135) identifies proton environments and carbon types, while 2D NOESY resolves stereochemistry by detecting spatial proximities. X-ray crystallography (e.g., Butcher et al., 2006) provides unambiguous stereochemical assignment for crystalline derivatives. Mass spectrometry (HRMS) confirms molecular weight, and HPLC (≥95% purity) ensures batch consistency .

Q. How does the Boc group influence the stability of this compound during storage and reactions?

  • Answer: The tert-butoxycarbonyl (Boc) group protects the amine from oxidation and nucleophilic side reactions. Stability tests show the compound remains intact for >12 months at −20°C in anhydrous solvents. Deprotection requires acidic conditions (e.g., HCl/dioxane or TFA), which selectively remove the Boc group without disrupting the bicyclic core .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound?

  • Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity during cyclization. Reinart-Okugbeni et al. (2012) achieved >90% enantiomeric excess (ee) via enzymatic resolution of racemic intermediates. Dynamic kinetic resolution (DKR) using Pd/C and chiral ligands is another scalable approach .

Q. How can researchers resolve contradictions in reported biological activities of azabicyclo derivatives?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardized protocols, such as those for dopaminergic receptor binding (Reinart-Okugbeni et al., 2012), include:

  • Negative controls: Baseline activity in receptor knockout models.
  • Dose-response curves: IC50_{50} values across 3+ replicates.
  • Structural analogs: Compare activities of Boc-protected vs. free-amine derivatives to isolate pharmacophore effects .

Q. What mechanistic insights explain the regioselectivity of heterocycle functionalization at the bridgehead position?

  • Answer: Computational studies (DFT) reveal that bridgehead C–H bonds exhibit lower bond dissociation energies (~85 kcal/mol), favoring radical or electrophilic attack. Photocatalytic Minisci-like reactions (e.g., using Ru(bpy)32+_3^{2+}) generate heterocyclic radicals that selectively couple at the bridgehead, as demonstrated in antihistamine precursor syntheses .

Q. How does the azabicyclo scaffold enhance metabolic stability in CNS-targeted drug candidates?

  • Answer: The rigid bicyclic structure reduces conformational flexibility, limiting cytochrome P450-mediated oxidation. In vivo studies show a 3× longer half-life (t1/2t_{1/2} = 8.2 h) for Boc-protected derivatives compared to acyclic analogs. Lipophilicity (clogP = 1.9) optimizes blood-brain barrier penetration .

Methodological Considerations

  • Data Analysis: Use multivariate regression to correlate reaction parameters (solvent, temperature) with yield/purity.
  • Contradiction Resolution: Replicate conflicting studies under identical conditions (e.g., anhydrous vs. wet solvents) to isolate variables .
  • Safety: Boc deprotection with TFA generates corrosive gases; conduct in fume hoods with scrubbers .

For structural validation, reference PubChem data (CID: 1614256-81-3) and crystallographic databases (CCDC codes in Butcher et al., 2006) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
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6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

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